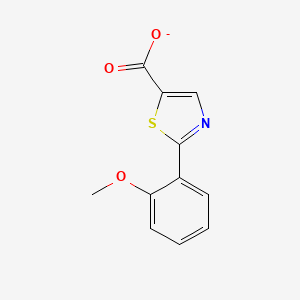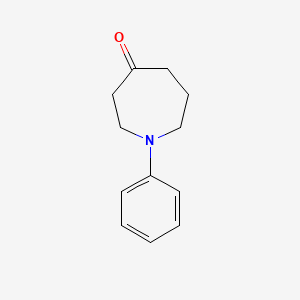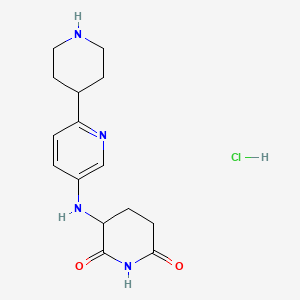
Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group attached to a cyclohexyl ring and a hydroxy-propanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate typically involves the esterification of (2R)-3-cyclohexyl-2-hydroxy-propanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
(2R)-3-cyclohexyl-2-hydroxy-propanoic acid+benzyl alcoholacid catalystBenzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of flow microreactors allows for better control over reaction conditions, leading to higher product purity and reduced reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of (2R)-3-cyclohexyl-2-oxo-propanoate.
Reduction: Formation of (2R)-3-cyclohexyl-2-hydroxy-propanol.
Substitution: Formation of various substituted benzyl derivatives.
Applications De Recherche Scientifique
Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl (2R,3S)-3-hydroxy-2-methylbutanoate: Similar structure but with a methyl group instead of a cyclohexyl ring.
Benzyl alcohol: Lacks the ester and hydroxy-propanoate moiety.
Cyclohexyl acetate: Contains a cyclohexyl ring but lacks the benzyl group.
Uniqueness
Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate is unique due to its combination of a benzyl group, a cyclohexyl ring, and a hydroxy-propanoate moiety. This unique structure imparts specific chemical and biological properties that are not observed in its similar compounds.
Propriétés
Numéro CAS |
161313-45-7 |
|---|---|
Formule moléculaire |
C16H22O3 |
Poids moléculaire |
262.34 g/mol |
Nom IUPAC |
benzyl (2R)-3-cyclohexyl-2-hydroxypropanoate |
InChI |
InChI=1S/C16H22O3/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14/h2,5-6,9-10,13,15,17H,1,3-4,7-8,11-12H2/t15-/m1/s1 |
Clé InChI |
SAVRNLPPOWUZCP-OAHLLOKOSA-N |
SMILES isomérique |
C1CCC(CC1)C[C@H](C(=O)OCC2=CC=CC=C2)O |
SMILES canonique |
C1CCC(CC1)CC(C(=O)OCC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Methyl 2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13918118.png)

![tert-butyl N-[1-(aminomethyl)cyclobutyl]-N-methyl-carbamate](/img/structure/B13918122.png)



![2-[(5S,7R)-3-amino-1-adamantyl]acetic acid](/img/structure/B13918130.png)
